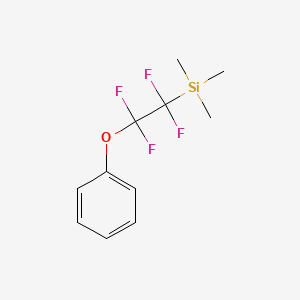

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

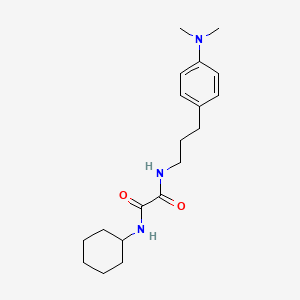

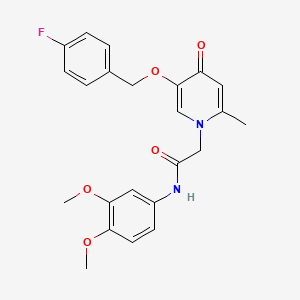

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is a chemical compound with the molecular formula C11H14F4OSi . It has a molecular weight of 266.307373 g/mol . The IUPAC name for this compound is trimethyl (1,1,2,2-tetrafluoro-2-phenoxyethyl)silane .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether . The SMILES string of this compound is CSi©C(F)(F)C(F)(F)Oc1ccccc1 , which can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

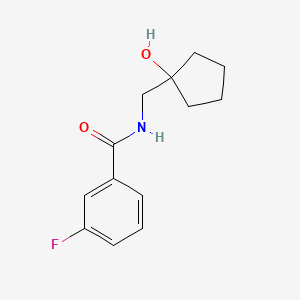

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane has been employed in the synthesis of various chemical compounds. For example, a direct synthesis method was developed using this silane for creating trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, demonstrating the versatility of trimethyl silanes in synthesis processes (Grecian, Hadida, & Warren, 2005). Additionally, it has been used in the efficient reaction of enamines with hydrogen fluoride to produce amines containing the tetrafluoroethyl group, showcasing its role in functional group transformation (Chernykh, Jurásek, & Beier, 2015).

Material Science and Polymerization

In material science, this silane has contributed to the development of silicon-containing coatings. Its gas-phase thermal decomposition leads to various gaseous products and solid deposits, useful for chemical vapor deposition of silicon-based materials (Pola, Alexandrescu, Morjan, & Sorescu, 1990). Similarly, its derivatives have been used in UV laser-induced gas-phase polymerization, leading to the formation of polytrimethylsiloxy-substituted macromolecules, which are valuable in creating unique organosilicon polymers (Pola & Morita, 1997).

Chemical Surface Modification

Trimethyl silanes, including variants of trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane, have been utilized in modifying the surface properties of materials. For instance, they have been applied in creating superhydrophobic surfaces on membranes, which are crucial in membrane distillation processes (Hamzah & Leo, 2017). This illustrates the compound's utility in enhancing material functionalities for specific industrial applications.

Electronic and Battery Applications

In the field of electronics and batteries, novel silane compounds, akin to trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane, have been synthesized and employed as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrate high stability and conductivity, suggesting their potential in advancing battery technology (Amine et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

trimethyl-(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F4OSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGQWAFZAKSDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=CC=C1)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F4OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2780688.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B2780690.png)

![N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2780693.png)

![3-chloro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2780695.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2780698.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2780699.png)